1-Ethoxy-1-phenylpropan-2-one
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Overview
Description
1-Ethoxy-1-phenylpropan-2-one is an organic compound with the molecular formula C11H14O2 It is a derivative of phenylacetone, characterized by the presence of an ethoxy group attached to the carbon adjacent to the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-1-phenylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of phenylacetone with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the ethoxy group to attach to the carbon adjacent to the carbonyl group.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as zeolites, can enhance the efficiency of the reaction and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-1-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions may involve nucleophiles such as amines or halides.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-1-phenylpropan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 1-ethoxy-1-phenylpropan-2-one exerts its effects involves interactions with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the ethoxy group can influence the compound’s reactivity and solubility. The pathways involved may include enzyme-catalyzed transformations and metabolic processes.
Comparison with Similar Compounds
Phenylacetone: A precursor to 1-ethoxy-1-phenylpropan-2-one, characterized by the absence of the ethoxy group.
1-Phenyl-2-propanone: Another related compound with similar structural features but different functional groups.
Uniqueness: this compound is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications and research contexts.
Properties
CAS No. |
21165-34-4 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-ethoxy-1-phenylpropan-2-one |
InChI |
InChI=1S/C11H14O2/c1-3-13-11(9(2)12)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 |
InChI Key |
RLCDFEVCFNBHMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
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